molecular formula C21H28ClNO2 B2469775 N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide CAS No. 1795302-30-5

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide

Cat. No.: B2469775
CAS No.: 1795302-30-5
M. Wt: 361.91
InChI Key: CGRWUQIWKPIPQY-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and reactivity. These compounds have diverse applications in medicinal chemistry, catalyst development, and nanomaterials .

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide, also known as Opaganib, is sphingosine kinase-2 (SK2) . SK2 is an enzyme that plays a crucial role in the synthesis of sphingosine 1-phosphate (S1P), a signaling molecule involved in various biological processes such as cell proliferation, migration, immune cell trafficking, and angiogenesis .

Mode of Action

Opaganib selectively inhibits SK2 . This inhibition blocks the synthesis of S1P and its activities, which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells . This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance .

Biochemical Pathways

The inhibition of SK2 by Opaganib leads to a decrease in the levels of S1P. S1P is involved in various biochemical pathways, including those related to cell proliferation, migration, immune cell trafficking, angiogenesis, and immune-modulation . By inhibiting the production of S1P, Opaganib can potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that opaganib is orally administered , suggesting that it is likely absorbed in the gastrointestinal tract

Result of Action

The inhibition of SK2 and the subsequent decrease in S1P levels by Opaganib can lead to various molecular and cellular effects. These include a reduction in cell proliferation and migration, altered immune cell trafficking, decreased angiogenesis, and modulation of immune responses . These effects could potentially contribute to the compound’s anticancer, anti-inflammatory, and antiviral activities .

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives through carbocation or radical intermediates. One common method includes the reaction of 1-adamantane carboxylic acid with 3-chlorophenylmethanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reduced to the alcohol, followed by substitution with methoxypropylamine under controlled conditions .

Industrial production methods often involve the use of advanced catalytic processes to achieve high yields and purity. These methods may include the use of boron trifluoride tetrahydrofuran complex and chlorobenzene as reagents, with reaction conditions carefully controlled to optimize the yield and minimize by-products .

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide can be compared with other adamantane derivatives such as amantadine and rimantadine. While all these compounds share the adamantane core, they differ in their functional groups and specific applications:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO2/c1-20(25-2,17-4-3-5-18(22)9-17)13-23-19(24)21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRWUQIWKPIPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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